Differential In Vivo Anti-Inflammatory Potency: DGDG vs. MGDG vs. Indomethacin
In a direct head-to-head in vivo comparison using a carrageenan-induced paw edema model in mice, DGDG exhibited demonstrable anti-inflammatory activity, but its efficacy was significantly lower than its monogalactosyl analog, MGDG. The study established a clear potency hierarchy: MGDG > indomethacin (reference drug) > DGDG. Importantly, all galactolipids, including DGDG, were less toxic than indomethacin [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy |
|---|---|
| Target Compound Data | Inhibitory effect on carrageenan-induced paw edema (dose-dependent); Less toxic than indomethacin |
| Comparator Or Baseline | MGDG (Greater inhibition than DGDG and indomethacin) and Indomethacin (Reference drug) |
| Quantified Difference | Efficacy rank: MGDG > Indomethacin > DGDG |
| Conditions | In vivo mouse model; Carrageenan-induced paw edema |
Why This Matters
This data is crucial for researchers selecting compounds for anti-inflammatory studies; DGDG is not a direct substitute for the more potent MGDG, and its utility may lie in applications where a milder, less toxic alternative to indomethacin is required.
- [1] Bruno, A., Rossi, C., Marcolongo, G., Di Lena, A., Venzo, A., Berrie, C. P., & Corda, D. (2005). Selective in vivo anti-inflammatory action of the galactolipid monogalactosyldiacylglycerol. European Journal of Pharmacology, 524(1-3), 159–168. View Source
